![molecular formula C12H24O3Si B14352125 Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate CAS No. 96759-95-4](/img/structure/B14352125.png)
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate is an organic compound with the molecular formula C12H24O3Si It is a derivative of heptenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of heptenoic acid with a trimethylsilyl group, followed by esterification with ethanol. The reaction typically requires a silylating agent such as trimethylsilyl chloride and a base like pyridine to facilitate the protection step. The esterification can be carried out using an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Industrial methods may also employ alternative silylating agents and catalysts to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted heptenoates.
Applications De Recherche Scientifique
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester group can undergo hydrolysis to release the active heptenoic acid derivative, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-hydroxyhept-5-enoate: Lacks the trimethylsilyl group, making it less stable and reactive.
Methyl 4-[(trimethylsilyl)oxy]hept-5-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(trimethylsilyl)oxy]hex-5-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
96759-95-4 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
ethyl 4-trimethylsilyloxyhept-5-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-6-8-11(15-16(3,4)5)9-10-12(13)14-7-2/h6,8,11H,7,9-10H2,1-5H3 |
Clé InChI |
DPBKOBLSWFGRFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C=CC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

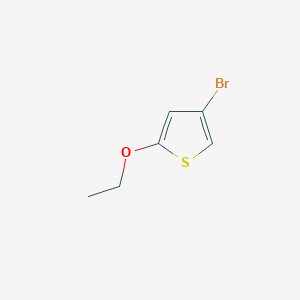
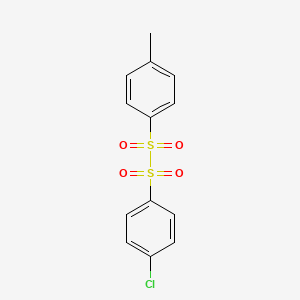
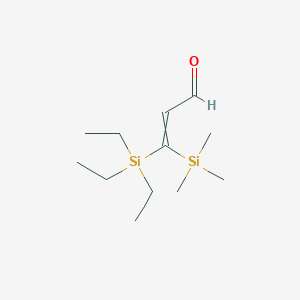
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
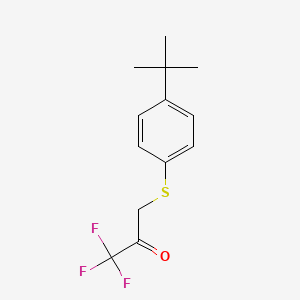

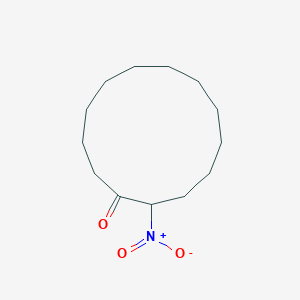
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
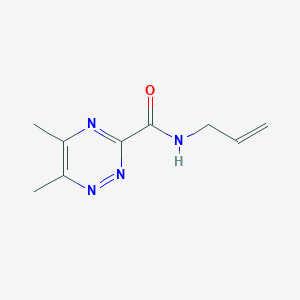

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
